3-methoxy-N,4-dimethylaniline hydrochloride

Salt-form engineering Solid-state handling Procurement logistics

Researchers needing a stable, solid aniline building block often face handling challenges with liquid free bases. 3-Methoxy-N,4-dimethylaniline hydrochloride provides the solution: - Solid crystalline form for accurate automated weighing - High aqueous solubility from protonated amine salt - Retains reactive N-H handle for amidation, sulfonylation, or urea formation Ideal for pharmaceutical intermediate synthesis and electrochemical polymerization studies.

Molecular Formula C9H14ClNO
Molecular Weight 187.66 g/mol
Cat. No. B13475746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N,4-dimethylaniline hydrochloride
Molecular FormulaC9H14ClNO
Molecular Weight187.66 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC)OC.Cl
InChIInChI=1S/C9H13NO.ClH/c1-7-4-5-8(10-2)6-9(7)11-3;/h4-6,10H,1-3H3;1H
InChIKeyJXWSFBBHWAECCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-N,4-dimethylaniline HCl: Identity and Procurement


3-Methoxy-N,4-dimethylaniline hydrochloride (CAS 2763776-23-2, MF: C₉H₁₄ClNO, MW: 187.67 g/mol) is the hydrochloride salt of a trisubstituted aniline derivative bearing a 3-methoxy (–OCH₃) group, a 4-methyl (–CH₃) ring substituent, and an N-methyl secondary amine . It is supplied as a crystalline solid at ambient temperature, distinguishing it from the corresponding free base (CAS 76837-74-6, MF: C₉H₁₃NO, MW: 151.21), which is typically a liquid . The compound serves as a synthetic building block in pharmaceutical intermediate synthesis, dye chemistry, and organic methodology development. Its substitution pattern represents a specific regioisomeric variant within the substituted N-methylaniline family, where the relative positions of the methoxy and methyl groups on the aromatic ring dictate electronic properties, metabolic stability, and reactivity profiles distinct from its positional isomers and de-methyl analogs.

3-Methoxy-N,4-dimethylaniline HCl: Non-Interchangeability with Analogs


Compounds within the substituted N-methylaniline family are not functionally interchangeable. The simultaneous presence of three distinct structural features in 3-methoxy-N,4-dimethylaniline hydrochloride—the 3-methoxy group, the 4-methyl group, and the N-methyl secondary amine delivered as the hydrochloride salt—creates a differentiated profile that single-feature or positional isomers cannot replicate. Removing the 3-methoxy group (as in N,4-dimethylaniline, CAS 623-08-5) eliminates the electron-withdrawing inductive effect of the methoxy substituent, shifting the predicted conjugate acid pKa upward by approximately 0.65 units relative to the analogous primary amine bearing both ring substituents [1]. Swapping the substitution pattern from 3-methoxy-4-methyl to 4-methoxy-3-methyl (the regioisomeric series) alters the electronic environment of the aromatic ring and the amine nitrogen, which can lead to divergent reactivity profiles in electrophilic aromatic substitution and cross-coupling reactions [2]. Using the free base instead of the hydrochloride salt sacrifices the solid-state handling advantages, aqueous solubility enhancement, and long-term storage stability that the protonated form provides [3]. Furthermore, the N-methyl secondary amine offers a reactive N–H handle for further derivatization (e.g., acylation, sulfonylation, alkylation) that is entirely absent in N,N-dimethyl analogs such as 3-methoxy-N,N-dimethylaniline (CAS 15799-79-8), making the latter unsuitable for synthetic sequences requiring subsequent N-functionalization [4]. The quantitative evidence below substantiates each of these differentiation dimensions.

3-Methoxy-N,4-dimethylaniline HCl: Key Differentiation Evidence


Solid Hydrochloride Salt: Handling Advantage

3-Methoxy-N,4-dimethylaniline hydrochloride is supplied and stored as a crystalline solid at ambient temperature, whereas its closest structural comparators in free-base form are liquids under the same conditions. Specifically, N,4-dimethylaniline (CAS 623-08-5, lacking the 3-methoxy group) is a clear yellow-to-brown liquid with a melting point of −10.08°C (estimated) and boiling point of 212°C [1]. 3-Methoxy-N-methylaniline (CAS 14318-66-2, lacking the 4-methyl group) is a colorless-to-yellow liquid with a boiling point of 239–240°C and a reported melting point of −18°C . 3-Methoxy-N,N-dimethylaniline (CAS 15799-79-8) is a transparent yellow liquid with a boiling point of 113–114°C at 6 mmHg . The hydrochloride salt form of the target compound enables gravimetric dispensing on standard laboratory balances with significantly higher accuracy than volumetric handling of viscous or low-surface-tension liquid free bases. This is a class-level property of amine hydrochloride salts: protonation converts the neutral amine to an ionic ammonium chloride, which crystallizes into a solid lattice at room temperature [2].

Salt-form engineering Solid-state handling Procurement logistics Weighing accuracy

Basicity Modulation by 3-Methoxy Substituent

The 3-methoxy substituent exerts a measurable electron-withdrawing inductive (–I) effect on the aniline nitrogen, reducing the basicity of the aromatic amine relative to analogs lacking this group. Computational prediction data from the authoritative ChemicalBook database indicates that 3-methoxy-4-methylaniline (CAS 16452-01-0, the primary amine bearing both ring substituents but lacking the N-methyl group) has a predicted conjugate acid pKa of 4.61 ± 0.10 [1]. By contrast, N,4-dimethylaniline (CAS 623-08-5, which carries the N-methyl and 4-methyl groups but lacks the 3-methoxy substituent) has a predicted conjugate acid pKa of 5.26 ± 0.12 [2]. The difference of approximately 0.65 pKa units corresponds to a roughly 4.5-fold decrease in basicity attributable to the methoxy group's inductive electron withdrawal. While these data are for the primary amine analog rather than the N-methyl derivative, the substituent effect direction and approximate magnitude are expected to hold for the N-methyl series as well, based on well-established linear free-energy relationships for aniline basicity [3].

Amine basicity pKa modulation Acid-base extraction Salt formation equilibrium

Methoxy vs. Methyl Effects in Electropolymerization

The substitution pattern on the aniline ring directly governs the properties of polymers obtained by electrochemical oxidation. D'Aprano, Leclerc, and Zotti demonstrated that methyl-substituted anilines yield polymers that are less planar than those derived from methoxy-substituted analogs, a consequence of more pronounced steric effects from the methyl group relative to the methoxy group [1]. However, alkoxy monosubstituted anilines exhibit lower electrical conductivities than alkyl-substituted derivatives, attributed to a less regular polymer structure arising from reduced head-to-tail coupling selectivity when a methoxy group is present at the ortho position [1]. For the target compound, which carries both a 3-methoxy and a 4-methyl substituent, the combined steric and electronic effects create a polymerization profile distinct from either mono-substituted analog: the 3-methoxy group competes with the 4-methyl group in directing electrophilic coupling regioselectivity, potentially producing a polymer with intermediate planarity and conductivity characteristics between those of poly(alkoxyaniline) and poly(alkylaniline) homopolymers. This behavior has direct relevance for researchers synthesizing substituted polyaniline materials for sensor, anticorrosion, or electrochromic applications.

Electropolymerization Conductive polymers Polyaniline derivatives Steric effects

N-Methyl Secondary Amine: Reactive Derivatization Handle

The N-methyl substitution pattern in 3-methoxy-N,4-dimethylaniline preserves a secondary amine N–H bond that serves as a reactive handle for further chemical diversification. This is in direct contrast to 3-methoxy-N,N-dimethylaniline (CAS 15799-79-8, N,N-dimethyl-m-anisidine), in which both N–H positions are methyl-capped, precluding direct acylation, sulfonylation, phosphoramidation, or alkylation at the nitrogen center. The pKa difference between the two amine classes is well-established: N-methylaniline has an experimentally determined conjugate acid pKa of approximately 4.3, while N,N-dimethylaniline has a pKa of approximately 5.1 [1]. This 0.8 pKa unit difference reflects the altered electronic environment at nitrogen and affects the nucleophilicity of the amine in coupling reactions. In the context of the HDAC inhibitor patent literature (e.g., US 8,119,685), disubstituted aniline compounds bearing methoxy and methyl substituents are explicitly claimed as pharmacologically active scaffolds, where the aniline nitrogen is further elaborated into amide, sulfonamide, or urea linkages [2]. The N-methyl secondary amine in the target compound enables this type of downstream diversification, whereas the N,N-dimethyl analog is a synthetic dead-end for N-centered derivatization.

N-functionalization Acylation Sulfonylation Diversification handle Medicinal chemistry

Aqueous Solubility from Hydrochloride Salt Form

The hydrochloride salt form of 3-methoxy-N,4-dimethylaniline provides aqueous solubility that is fundamentally unavailable to the neutral free base and to non-salt comparators. Aniline hydrochloride (the parent compound, CAS 142-04-1) has a measured water solubility of approximately 1070 g/L at 25°C, reflecting the ionic ammonium chloride character that drives full dissociation in water [1]. In contrast, 3-methoxy-4-methylaniline (CAS 16452-01-0, the primary amine free base analog) is reported as insoluble in water, with solubility limited to organic solvents such as chloroform (sparingly) and methanol (slightly) [2]. While quantitative aqueous solubility data for the target compound itself are not publicly reported, the class-level behavior of amine hydrochlorides is well-established: protonation of the amine nitrogen generates a charged ammonium species with dramatically enhanced water solubility compared to the neutral free base, typically by several orders of magnitude [3]. This solubility transformation is critical for applications requiring aqueous reaction media, including bioconjugation chemistry, enzymatic assays, and aqueous-phase catalytic transformations, where free-base anilines would phase-separate or precipitate.

Aqueous solubility Salt-form advantage Homogeneous reaction conditions Bioconjugation

3-Methoxy-N,4-dimethylaniline HCl: Application Scenarios


N-Functionalizable Scaffolds in Medicinal Chemistry

In drug discovery campaigns targeting histone deacetylase (HDAC) inhibition or related epigenetic targets, the disubstituted aniline scaffold is a recognized pharmacophore, as documented in US Patent 8,119,685 [6]. 3-Methoxy-N,4-dimethylaniline hydrochloride provides the core 3-methoxy-4-methylaniline architecture with an N-methyl secondary amine that retains a reactive N–H for elaboration into amide, sulfonamide, urea, or carbamate derivatives. This contrasts with 3-methoxy-N,N-dimethylaniline, which cannot undergo N-centered diversification and is therefore unsuitable for SAR exploration [5]. The hydrochloride salt form facilitates direct use in parallel synthesis workflows where aqueous-compatible reaction conditions are preferred, and the solid physical form enables accurate automated weighing on robotic platforms.

Mixed Methoxy-Methyl Electroactive Polymer Precursor

The combined 3-methoxy and 4-methyl substitution pattern produces an electropolymerization behavior intermediate between pure poly(alkoxyaniline) and poly(alkylaniline) systems, as established by D'Aprano, Leclerc, and Zotti [6]. 3-Methoxy-N,4-dimethylaniline (generated in situ from the hydrochloride salt by basification) can be electrochemically oxidized to produce copolymer films with tunable planarity and conductivity. This is distinct from N,4-dimethylaniline, which yields less planar but more conductive homopolymers, and from 3-methoxyaniline, which gives more planar but less regular polymers with lower conductivity. The hydrochloride salt provides a stable, solid precursor form that can be stored long-term and dissolved at known concentration in the supporting electrolyte immediately before electropolymerization.

Regioselective Electrophilic Substitution Methodology

The 3-methoxy-4-methyl substitution pattern on the aniline ring creates a specific regiochemical environment for electrophilic aromatic substitution (EAS) reactions. The methoxy group is a strong ortho/para-directing activator, while the methyl group is a weaker ortho/para-directing activator. The combined directing effects create a unique regioselectivity profile for nitration, halogenation, formylation, and Friedel-Crafts acylation that differs from both the 4-methoxy-3-methyl regioisomer and the non-methoxylated N,4-dimethylaniline [6]. The hydrochloride salt can be neutralized in situ to generate the free amine for EAS reactions, or used directly in reactions compatible with ammonium salts, providing experimental flexibility not available with the free-base-only form.

Aqueous Bioconjugation and Assay Development

The hydrochloride salt form of 3-methoxy-N,4-dimethylaniline is expected to exhibit high aqueous solubility, consistent with the well-established class behavior of amine hydrochlorides (aniline hydrochloride: ~1070 g/L at 25°C) [6]. This property enables homogeneous dissolution in aqueous buffer systems for biochemical applications, including enzyme inhibition assays, protein labeling studies, and aqueous-phase catalytic transformations. The corresponding free base (CAS 76837-74-6) and related non-salt analogs such as 3-methoxy-4-methylaniline (water-insoluble) [5] would phase-separate under identical conditions. For researchers developing aqueous-compatible synthetic methodologies or conducting biochemical screening, the hydrochloride salt form is the enabling procurement choice.

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